molecular formula C7H7BrN2O B15341945 ANILINE, m-BROMO-N-METHYL-N-NITROSO- CAS No. 17405-06-0

ANILINE, m-BROMO-N-METHYL-N-NITROSO-

Cat. No.: B15341945
CAS No.: 17405-06-0
M. Wt: 215.05 g/mol
InChI Key: MMJTUBIBPCYLJO-UHFFFAOYSA-N
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Description

Aniline, m-Bromo-N-Methyl-N-Nitroso- is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of a methylated aniline ring, which also contains a bromine atom in the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, m-Bromo-N-Methyl-N-Nitroso- typically involves a multi-step process:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group in the meta position.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: The amine group is brominated to form m-bromoaniline.

    Methylation: The brominated aniline is methylated to introduce a methyl group on the nitrogen atom.

    Nitrosation: Finally, the methylated aniline undergoes nitrosation to form the nitroso compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Formation of m-Bromo-N-Methyl-Aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Aniline, m-Bromo-N-Methyl-N-Nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Aniline, m-Bromo-N-Methyl-N-Nitroso- involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

    N-Nitroso-N-Methylaniline: Similar structure but lacks the bromine atom.

    4-Bromo-N-Methylaniline: Similar structure but lacks the nitroso group.

    2,4-Dinitro-N-Methylaniline: Contains additional nitro groups.

Uniqueness: Aniline, m-Bromo-N-Methyl-N-Nitroso- is unique due to the presence of both a bromine atom and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .

Properties

CAS No.

17405-06-0

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-(3-bromophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

MMJTUBIBPCYLJO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Br)N=O

Origin of Product

United States

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